molecular formula C21H18ClN3O3S2 B2897075 N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1207037-48-6

N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No.: B2897075
CAS No.: 1207037-48-6
M. Wt: 459.96
InChI Key: UIBRLFFPHICBAP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Sulfonamide Formation: The thiophene-3-sulfonyl chloride is reacted with the amine derivative (3-chloro-4-methylphenylamine) in the presence of a base like triethylamine to form the sulfonamide linkage.

    Final Coupling: The oxadiazole intermediate is then coupled with the sulfonamide derivative under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes with rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, potentially leading to amine derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine

    Antimicrobial Agents: Sulfonamides are well-known for their antimicrobial properties, and this compound could be explored for similar applications.

    Anti-inflammatory Agents: The presence of the oxadiazole ring suggests potential anti-inflammatory activity.

Industry

    Dye and Pigment Production: The compound’s structure allows for its use in the synthesis of dyes and pigments with specific properties.

    Pharmaceutical Intermediates: It can serve as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide would depend on its specific application. In antimicrobial activity, it might inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. In anti-inflammatory applications, it could inhibit enzymes like cyclooxygenase (COX), reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and potential biological activities. The presence of the oxadiazole ring, in particular, distinguishes it from many other sulfonamides and contributes to its potential as a versatile compound in various fields of research and industry.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S2/c1-13-5-4-6-15(11-13)20-23-21(28-24-20)19-18(9-10-29-19)30(26,27)25(3)16-8-7-14(2)17(22)12-16/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBRLFFPHICBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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